molecular formula C18H22N4O3S B2775558 ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)propanoate CAS No. 852145-27-8

ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Cat. No. B2775558
CAS RN: 852145-27-8
M. Wt: 374.46
InChI Key: NZRAYNPLQTWFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • The compound ethyl 2-(3-(4-hydroxyphenyl)-2-(2-(4-phenyl-5-((pyridin-4-ylamino)methyl)-4H-1,2,4-triazol-3-ylthio)acetamido)propanamido)-3-(1H-indol-3-yl)propanoate (EHPTIP) has been synthesized and tested for antimicrobial properties. It exhibited good antimicrobial activity, indicating its potential use in combating microbial infections (Abdel-Ghany et al., 2013).

Synthesis of Heterocycles

  • Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines. This highlights the compound's utility in creating diverse heterocyclic structures, which are essential in pharmaceutical and material sciences (Honey et al., 2012).

Novel AHAS Inhibitors

  • Research aimed at discovering new AHAS inhibitors led to the synthesis of (S)-ethyl-2(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate. Its crystal structure was determined, offering insights into the design of AHAS inhibitors. AHAS inhibitors are crucial in developing herbicides and treatments for microbial infections (Shang et al., 2011).

Enzyme Inhibition

  • Indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and evaluated for their urease inhibitory potential. These compounds, particularly one with a Ki value of 0.003 μM, demonstrated competitive inhibition against the urease enzyme, suggesting their potential application in treating diseases related to urease activity (Nazir et al., 2018).

properties

IUPAC Name

ethyl 2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-4-25-17(23)12(2)26-18-21-20-16(22(18)9-10-24-3)14-11-19-15-8-6-5-7-13(14)15/h5-8,11-12,19H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRAYNPLQTWFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1CCOC)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

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